molecular formula C24H20ClN3O2S B12034570 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 477333-54-3

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B12034570
CAS No.: 477333-54-3
M. Wt: 450.0 g/mol
InChI Key: CSIJMNUHDCNXPV-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C24H20ClN3O2S and a molecular weight of 449.963 g/mol . This compound is known for its unique structural features, which include a quinazolinone core, a chlorophenyl group, and a dimethylphenylacetamide moiety. It is primarily used in scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-aminobenzenethiol to form 3-(4-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one. This intermediate is then reacted with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a quinazolinone core with a chlorophenyl and dimethylphenylacetamide moiety makes it a valuable compound for various research applications .

Properties

CAS No.

477333-54-3

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C24H20ClN3O2S/c1-15-7-10-18(13-16(15)2)26-22(29)14-31-24-27-21-6-4-3-5-20(21)23(30)28(24)19-11-8-17(25)9-12-19/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

CSIJMNUHDCNXPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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